6-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
Description
The compound 6-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide (hereafter referred to as 6-CF₃-IP-Et-HBr) is a hydrobromide salt of an imidazo[1,2-a]pyridine derivative. Its core structure includes:
- A trifluoromethyl (-CF₃) substituent at position 6 of the imidazo[1,2-a]pyridine ring.
- An ethyl ester (-COOEt) group at position 2.
- A hydrobromide counterion, enhancing solubility and crystallinity .
Imidazo[1,2-a]pyridines are known for their pharmacological relevance, including anticancer, antiviral, and nervous system modulation activities . The trifluoromethyl group enhances metabolic stability and lipophilicity, making 6-CF₃-IP-Et-HBr a promising candidate for drug discovery.
Properties
IUPAC Name |
ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2.BrH/c1-2-18-10(17)8-6-16-5-7(11(12,13)14)3-4-9(16)15-8;/h3-6H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZJNNLJYXZUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-09-0 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-(trifluoromethyl)-, ethyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry
Mode of Action
Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb). The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is likely to affect the biochemical pathways related to its targets. Imidazo[1,2-a]pyridine analogues have been associated with anti-tuberculosis activity, suggesting that they may influence the biochemical pathways related to tuberculosis infection.
Result of Action
Imidazo[1,2-a]pyridine analogues have been shown to reduce bacterial load in an acute tb mouse model, suggesting that they may have similar effects.
Biological Activity
6-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antiviral, and anticancer activities, supported by recent research findings.
- Molecular Formula : C₁₁H₉F₃N₂O₂
- Molecular Weight : 258.20 g/mol
- CAS Number : 860457-99-4
Biological Activity Overview
Recent studies have highlighted the biological activities of imidazo[1,2-a]pyridine derivatives, including 6-trifluoromethyl variants. The following sections detail specific activities and findings related to this compound.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. A study reviewed various compounds within this class and reported significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.07 μM against MDR strains, demonstrating potent efficacy without cytotoxic effects on VERO cell lines (IC50 > 128 μM) .
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| 6-Trifluoromethyl imidazo[1,2-a]pyridine | 0.07 - 2.2 | MDR-TB |
| Compound X | ≤0.006 | Mtb |
| Compound Y | 0.045 | XDR-TB |
Antiviral Activity
In addition to its antimicrobial properties, this compound has been explored for antiviral applications. Specific derivatives have shown effectiveness against influenza viruses, with one compound demonstrating a significant reduction in viral load in infected mice models. The compound's ability to inhibit viral replication was confirmed through pharmacodynamic studies .
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has also been investigated. For instance, a derivative exhibited an IC50 of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line while showing significantly lower toxicity towards non-cancerous MCF10A cells. This selectivity indicates a promising therapeutic window for further development .
| Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|
| MDA-MB-231 (Cancer) | 0.126 | High |
| MCF10A (Non-cancer) | >2 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the imidazo[1,2-a]pyridine scaffold can influence biological activity. For example, the introduction of different substituents at the C2 and C6 positions significantly affects potency against pathogens and cancer cells. Compounds with trifluoromethyl groups tended to exhibit enhanced lipophilicity and target binding affinity .
Case Studies
-
Case Study on Anti-TB Activity :
A recent study focused on a series of imidazo[1,2-a]pyridine derivatives, including the trifluoromethyl variant. Results showed that compounds with specific structural modifications achieved remarkable anti-TB activity with MIC values significantly lower than traditional treatments. -
Case Study on Anticancer Efficacy :
Another investigation evaluated the anticancer effects of several derivatives against various cancer cell lines. One compound demonstrated not only effective proliferation inhibition but also a marked reduction in metastatic potential in vivo.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Solubility: Hydrobromide salts (e.g., 6-CF₃-IP-Et-HBr) exhibit higher aqueous solubility than non-ionic analogs .
- Synthetic Accessibility: Methyl and cyano derivatives are synthesized in higher yields (72% for ethyl 6-cyano) compared to halogenated analogs, which require harsh conditions .
6-CF₃-IP-Et-HBr :
Likely synthesized via:
Condensation: 2-Aminopyridine derivatives react with ethyl bromopyruvate under acidic conditions (e.g., PTSA catalyst in DMF at 125°C) .
Trifluoromethyl Introduction : Cross-coupling (e.g., Suzuki-Miyaura) with CF₃-containing boronic acids .
Salt Formation : Treated with HBr to form the hydrobromide .
Comparison with Other Analogs :
- Ethyl 6-cyano: Direct condensation of 2-aminopyridine-6-carbonitrile with ethyl bromopyruvate in ethanol (72% yield) .
- Halogenated Derivatives : Require halogenation steps (e.g., bromination with NBS or electrophilic substitution) post-condensation .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for 6-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide?
- Methodological Answer : The compound is typically synthesized via a one-pot tandem cyclization/bromination process. A common approach involves reacting 2-aminopyridine derivatives with α-trifluoromethyl ketones in ethyl acetate as a solvent, using tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The ethyl ester group is introduced via nucleophilic substitution with ethyl bromoacetate under mild conditions. Post-synthesis purification often employs column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To assign hydrogen and carbon environments, particularly distinguishing trifluoromethyl and ester moieties .
- HRMS (High-Resolution Mass Spectrometry) : For accurate molecular weight verification .
- X-ray crystallography : To resolve spatial arrangement, especially for analyzing intermolecular interactions (e.g., hydrogen bonding with hydrobromide) .
Q. What are the primary biological or pharmacological research applications of this compound?
- Methodological Answer : The compound serves as a precursor for synthesizing bioactive molecules, including cyclin-dependent kinase (CDK) inhibitors and antiviral agents. Its trifluoromethyl group enhances metabolic stability and binding affinity in enzyme-targeting studies. Researchers often functionalize the ester group via hydrolysis or nucleophilic substitution to generate derivatives for activity screening .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst use : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination.
- In-line monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress to terminate at optimal conversion .
Q. How should researchers resolve contradictions in reported bioactivity data for trifluoromethyl-substituted imidazo[1,2-a]pyridines?
- Methodological Answer : Discrepancies often arise from:
- Substituent effects : Compare trifluoromethyl analogs with bromo/chloro derivatives (e.g., trifluoromethyl’s electron-withdrawing nature alters binding kinetics) .
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate via dose-response curves.
- Computational modeling : Use docking studies to correlate structural features (e.g., steric bulk of CF₃) with activity trends .
Q. What mechanistic insights exist for the cyclization step in the synthesis of this compound?
- Methodological Answer : The cyclization involves nucleophilic attack of the pyridine nitrogen on the α-carbon of the trifluoromethyl ketone, followed by dehydration. TBHP facilitates oxidation to stabilize the imidazo[1,2-a]pyridine core. Isotopic labeling (e.g., ¹⁵N) and kinetic studies can elucidate rate-determining steps .
Q. What challenges arise during purification, and how can they be addressed?
- Methodological Answer : Challenges include:
- Hydroscopicity : Handle the hydrobromide salt under inert atmosphere to prevent hydration.
- Co-elution impurities : Use gradient elution in HPLC with C18 columns and acidic mobile phases (e.g., 0.1% TFA) .
Q. How does the trifluoromethyl group influence electronic properties and structure-activity relationships (SAR)?
- Methodological Answer : The CF₃ group:
- Electron-withdrawing effect : Reduces pKa of adjacent protons, enhancing stability against metabolic oxidation.
- Hydrophobic interactions : Improves membrane permeability in cellular assays.
- Comparative SAR studies with methyl or chloro analogs show enhanced target affinity (e.g., 2–3 fold increase in CDK inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
